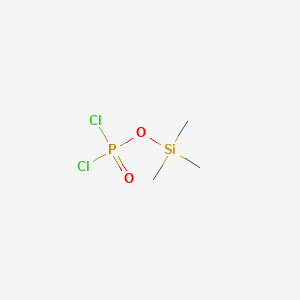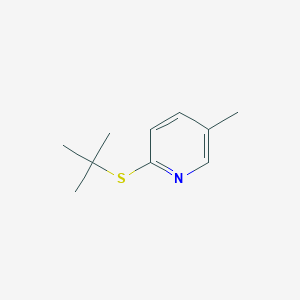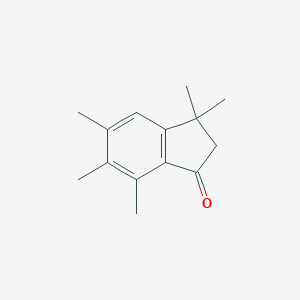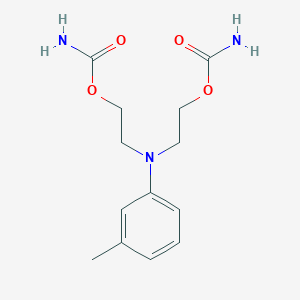
ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound with a wide range of potential uses, including as a catalyst, corrosion inhibitor, and polymer modifier.
Mécanisme D'action
The mechanism of action of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) is not fully understood. However, it is believed to function as a Lewis acid catalyst, facilitating the formation of chemical bonds between reactant molecules. It also interacts with metal surfaces, forming a protective layer that prevents corrosion.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)). However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not known to be a mutagen or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) is its versatility, making it suitable for use in a wide range of laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, its limited solubility in water can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)). One area of interest is its potential as a corrosion inhibitor in the petroleum industry. Further research is needed to determine its effectiveness in this application and to optimize its performance. Additionally, there is potential for its use as a polymer modifier, and further research is needed to explore this application. Finally, there is potential for the development of new catalysts based on ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)), and further research is needed to identify and optimize these catalysts.
Méthodes De Synthèse
The synthesis of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) involves the reaction between m-toluidine and ethyl carbamate in the presence of a catalyst. The reaction is typically carried out using a solvent such as ethanol or methanol, and the product is obtained through a purification process involving distillation or recrystallization.
Applications De Recherche Scientifique
Ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective catalyst in the synthesis of various organic compounds, including amides, ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)s, and urethanes. It also exhibits excellent corrosion inhibition properties, making it a potential candidate for use in the petroleum industry. Additionally, it has been shown to have potential as a polymer modifier, improving the mechanical and thermal properties of polymers.
Propriétés
Numéro CAS |
19351-37-2 |
|---|---|
Formule moléculaire |
C13H19N3O4 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-[N-(2-carbamoyloxyethyl)-3-methylanilino]ethyl carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-10-3-2-4-11(9-10)16(5-7-19-12(14)17)6-8-20-13(15)18/h2-4,9H,5-8H2,1H3,(H2,14,17)(H2,15,18) |
Clé InChI |
GEQCGRPGRQBPTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)N)CCOC(=O)N |
SMILES canonique |
CC1=CC(=CC=C1)N(CCOC(=O)N)CCOC(=O)N |
Autres numéros CAS |
19351-37-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




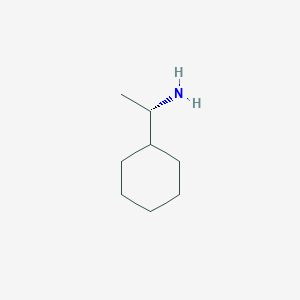
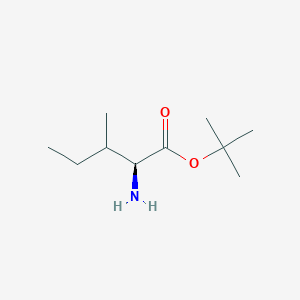
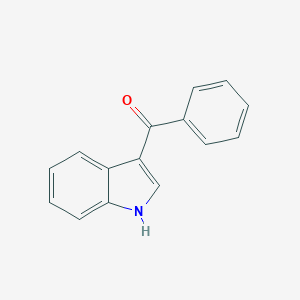
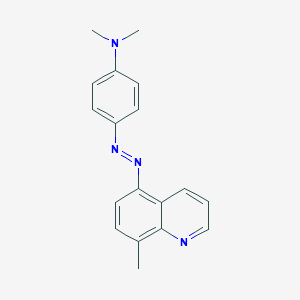
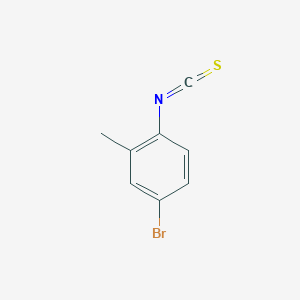
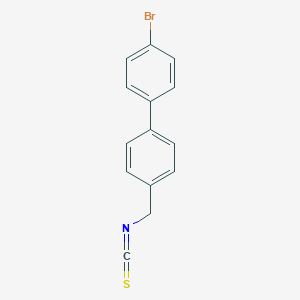
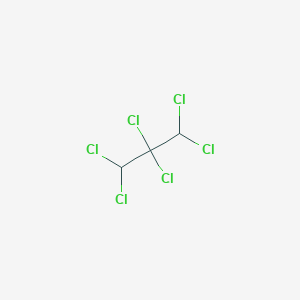

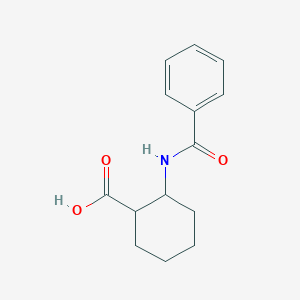
![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)
